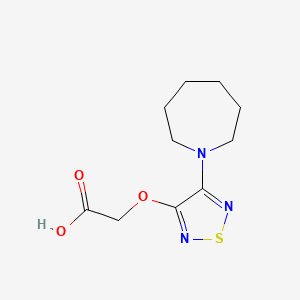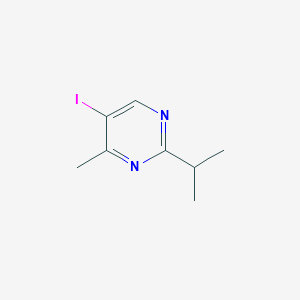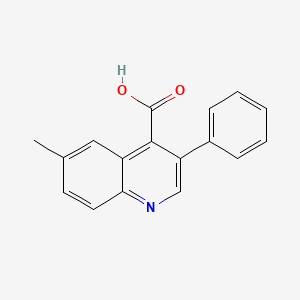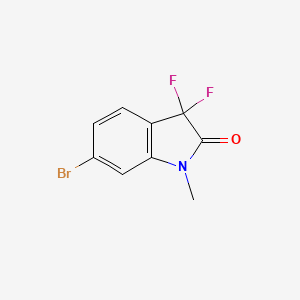
2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is a heterocyclic compound that features a unique combination of azepane, thiadiazole, and acetic acid moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic conditions.
Introduction of the Azepane Moiety: The azepane ring can be introduced via nucleophilic substitution reactions using azepane derivatives and suitable leaving groups.
Coupling with Acetic Acid: The final step involves coupling the thiadiazole-azepane intermediate with acetic acid or its derivatives using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can yield thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted azepane derivatives.
科学研究应用
2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular membranes to exert its effects.
相似化合物的比较
Similar Compounds
2-(2-Oxoazepan-1-yl)acetic acid: Shares the azepane and acetic acid moieties but lacks the thiadiazole ring.
Phenoxy acetamide derivatives: Contain the acetic acid moiety but differ in the heterocyclic ring structure.
Uniqueness
2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C10H15N3O3S |
|---|---|
分子量 |
257.31 g/mol |
IUPAC 名称 |
2-[[4-(azepan-1-yl)-1,2,5-thiadiazol-3-yl]oxy]acetic acid |
InChI |
InChI=1S/C10H15N3O3S/c14-8(15)7-16-10-9(11-17-12-10)13-5-3-1-2-4-6-13/h1-7H2,(H,14,15) |
InChI 键 |
WASSAYSEFOVTKU-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)C2=NSN=C2OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11857387.png)

![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11857389.png)









